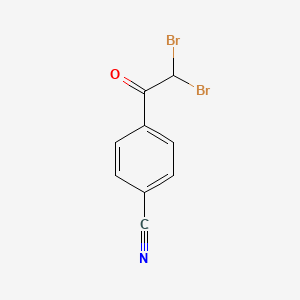![molecular formula C23H23N3 B13429263 5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine is a complex organic compound that belongs to the class of dibenzazepine derivatives This compound is characterized by its unique tricyclic structure, which includes a dibenzoazepine core fused with a phenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving a biphenyl derivative and an appropriate amine. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Phenylhydrazine Moiety: The phenylhydrazine group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the dibenzoazepine core with phenylhydrazine under controlled conditions, typically in the presence of a suitable solvent and a base to promote the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and behavior.
Comparison with Similar Compounds
Similar Compounds
Imipramine: A tricyclic antidepressant with a similar dibenzoazepine core.
Carbamazepine: An anticonvulsant and mood stabilizer with a dibenzoazepine structure.
Clomipramine: Another tricyclic antidepressant with a dibenzoazepine core.
Uniqueness
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine is unique due to the presence of the phenylhydrazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dibenzoazepine derivatives and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C23H23N3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(3-benzo[b][1]benzazepin-11-ylpropyl)-2-phenylhydrazine |
InChI |
InChI=1S/C23H23N3/c1-2-11-21(12-3-1)25-24-17-8-18-26-22-13-6-4-9-19(22)15-16-20-10-5-7-14-23(20)26/h1-7,9-16,24-25H,8,17-18H2 |
InChI Key |
LSPKJFRNAZTJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNCCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


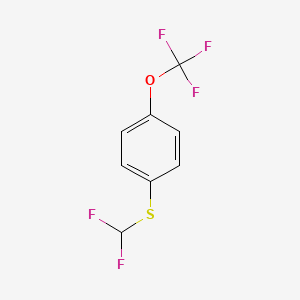
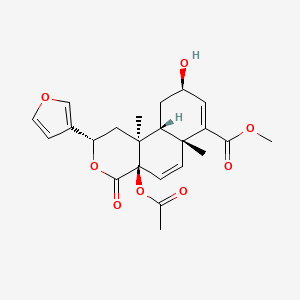
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B13429187.png)

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B13429195.png)
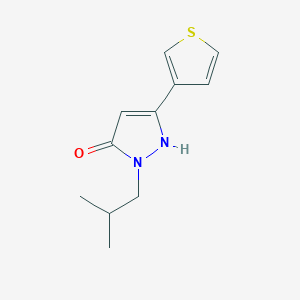

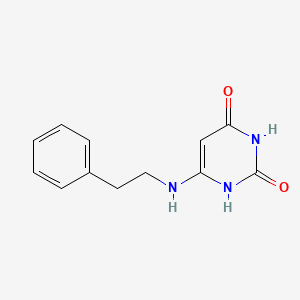
![methyl (4R)-4-[(5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13429218.png)
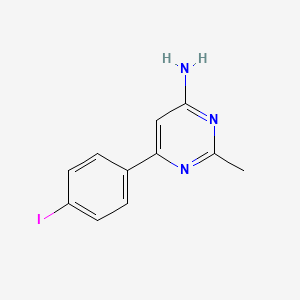


![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)
